molecular formula C18H20N4O4S2 B11016281 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11016281
M. Wt: 420.5 g/mol
InChI Key: UFGUPFKSOBNOFT-UHFFFAOYSA-N
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Description

The compound 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide features a hybrid heterocyclic scaffold comprising:

  • A 1,3-thiazole-5-carboxamide core with a methyl substituent at position 2.
  • An acetyl(2-methoxyethyl)amino side chain at position 2 of the thiazole ring.
  • A conjugated (2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene moiety linked via the carboxamide group.

This structure combines motifs associated with diverse biological activities, including kinase inhibition (thiazole) and antiproliferative effects (benzothiazole) . The methoxy and acetyl groups likely enhance solubility and target binding .

Properties

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O4S2/c1-10-15(28-18(19-10)22(11(2)23)7-8-25-3)16(24)21-17-20-13-6-5-12(26-4)9-14(13)27-17/h5-6,9H,7-8H2,1-4H3,(H,20,21,24)

InChI Key

UFGUPFKSOBNOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, methoxyethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or marker in biological studies, helping to elucidate cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Kinase Inhibitors

Dasatinib (BMS-354825), a 2-aminothiazole derivative, inhibits Src-family kinases with nanomolar potency . Key comparisons:

  • Core Structure: Both compounds share a thiazole ring, but Dasatinib incorporates a pyrimidine-aminothiazole-carboxamide scaffold, while the target compound uses a benzothiazolylidene-thiazole-carboxamide system.
  • Substituent Effects : The target’s 6-methoxybenzothiazole group may confer selectivity for oxidative stress-related targets, contrasting with Dasatinib’s 2-chloro-6-methylphenyl group, which enhances kinase binding .
  • Activity : Dasatinib’s IC₅₀ for Abl kinase is 0.6 nM, whereas the target compound’s activity remains uncharacterized but is hypothesized to differ due to its extended conjugation .
Table 1: Thiazole-Based Kinase Inhibitors
Compound Core Structure Key Substituents Biological Target IC₅₀ (nM)
Dasatinib 2-Aminothiazole-pyrimidine 2-Chloro-6-methylphenyl Src/Abl kinases 0.6
Target Compound Thiazole-benzothiazolylidene Acetyl(2-methoxyethyl)amino, 6-methoxy Undetermined N/A

Benzothiazole Derivatives with Antiproliferative Activity

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () exhibits antiproliferative activity via triazole-benzothiazole hybridization. Comparisons include:

  • Substituent Impact : Both compounds feature methoxy groups, but the target’s 2-methoxyethyl side chain may improve membrane permeability compared to the nitro group in the triazole derivative .

Thiazole-Triazole-Acetamide Hybrids

Compounds such as 9a–9e () incorporate thiazole-triazole-acetamide frameworks with aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Key differences:

  • Bioactivity : Compound 9c (4-bromophenyl) showed superior docking scores in enzymatic assays, suggesting halogenated aryl groups enhance target binding . The target compound’s 6-methoxybenzothiazole group may similarly optimize π-π stacking.
  • Synthetic Routes : The target compound’s synthesis likely requires multi-step coupling of acetylated amines and benzothiazole precursors, contrasting with the copper-catalyzed azide-alkyne cyclization used for triazole analogs .
Table 2: Physicochemical Properties of Selected Analogs
Compound Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound 490.54 2.8 Methoxy, acetyl, benzothiazole
9c 532.34 3.5 4-Bromophenyl, triazole
Dasatinib 488.01 2.6 Chlorophenyl, pyrimidine

Benzothiazole-Aniline Derivatives

4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline () shares a benzothiazole-aniline scaffold with the target compound. Differences include:

  • Substituent Effects : The 3-methylphenyl group in ’s compound may limit solubility, whereas the target’s 2-methoxyethyl side chain could improve pharmacokinetics .

Biological Activity

The compound 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly focusing on its role as a histone deacetylase (HDAC) inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4S2C_{18}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of approximately 420.5 g/mol. The structure includes:

  • Thiazole and Benzothiazole Rings : These aromatic systems contribute to the compound's reactivity and biological activity.
  • Acetylated Amino Group : This functional group enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC18H20N4O4S2
Molecular Weight420.5 g/mol
IUPAC NameThis compound
InChI KeyUFGUPFKSOBNOFT-UHFFFAOYSA-N

Synthesis

The synthesis of the compound typically involves several steps including:

  • Formation of the Thiazole Ring : Using appropriate precursors to create the thiazole framework.
  • Introduction of the Benzothiazole Moiety : This step often requires electrophilic substitution reactions.
  • Acetylation : The amino group is acetylated to enhance biological activity.

HDAC Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against histone deacetylases (HDACs). Inhibition of HDACs is associated with various therapeutic effects, particularly in cancer and neurodegenerative diseases.

  • Mechanism of Action : By inhibiting HDACs, the compound may lead to increased acetylation of histones, resulting in altered gene expression patterns that can suppress tumor growth and promote neuroprotection.

Cytotoxicity Studies

Research has shown that compounds structurally similar to this one display varying degrees of cytotoxicity against different tumor cell lines. For instance:

  • IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potent cytotoxic effects.

Case Studies

A notable case study involved the evaluation of related benzothiazole derivatives for their anticancer properties. Compounds similar to our target showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Interaction Studies

To understand the binding affinity and specificity of this compound towards HDACs:

  • Techniques Used :
    • Surface Plasmon Resonance (SPR) : To quantitatively assess binding interactions.
    • Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters of binding.

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